3-Phenethylcarbazic acid tert-butyl ester
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Overview
Description
3-Phenethylcarbazic acid tert-butyl ester is an organic compound with the molecular formula C14H21NO2. It is a derivative of carbazic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by a phenethyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Phenethylcarbazic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the reaction of phenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of phenethylamine attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the ester.
Another method involves the transesterification of carbazic acid derivatives with tert-butyl alcohol in the presence of a catalyst such as sodium tert-butoxide. This method is advantageous as it allows for the direct conversion of carbazic acid derivatives to the desired ester under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Phenethylcarbazic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbazic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-Phenethylcarbazic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Phenethylcarbazic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbazic acid derivative, which can then interact with enzymes and receptors in biological systems. The phenethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3-Phenethylcarbazic acid tert-butyl ester can be compared with other carbazic acid esters, such as:
- Methyl carbazic acid ester
- Ethyl carbazic acid ester
- Isopropyl carbazic acid ester
Compared to these compounds, this compound has a bulkier tert-butyl group, which can influence its reactivity and stability. The phenethyl group also imparts unique properties, such as increased lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(2-phenylethylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-14-10-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRCANWINBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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